N-(6-chloropyridin-3-yl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
Description
N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a phenyl group, and a pyrrole ring
Properties
Molecular Formula |
C18H16ClN3O |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)-3-phenyl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C18H16ClN3O/c19-17-9-8-15(13-20-17)21-18(23)12-16(22-10-4-5-11-22)14-6-2-1-3-7-14/h1-11,13,16H,12H2,(H,21,23) |
InChI Key |
UVZKVRWSYKNEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CN=C(C=C2)Cl)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-3-pyridine, undergoes a nucleophilic substitution reaction to introduce the pyrrole group.
Addition of the Phenyl Group: The intermediate is then subjected to a Friedel-Crafts acylation reaction to attach the phenyl group.
Amidation Reaction: Finally, the compound undergoes an amidation reaction to form the propanamide moiety.
Industrial Production Methods
In industrial settings, the production of N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-pyridinyl)-3-phenylpropanamide: Lacks the pyrrole ring, which may affect its reactivity and biological activity.
N-(3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide: Lacks the chlorine atom, which can influence its chemical properties and interactions.
Uniqueness
N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is unique due to the presence of both the chlorine-substituted pyridine ring and the pyrrole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
